methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified with methyl chloroformate in the presence of a base to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the methyl group.
Reduction: Reduction reactions may target the ester or amine functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, the Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The ester functionality can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields.
Properties
Molecular Formula |
C19H29NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C19H29NO5/c1-7-13(2)12-24-15-10-8-14(9-11-15)16(17(21)23-6)20-18(22)25-19(3,4)5/h8-11,13,16H,7,12H2,1-6H3,(H,20,22)/t13-,16?/m0/s1 |
InChI Key |
NQDULTJQWXDQGJ-KNVGNIICSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.